2-(1-Methyl-1H-pyrrol-2-YL)-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide
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Overview
Description
2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide and 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its hydrazide moiety is known to interact with various enzymes and receptors, making it a promising scaffold for drug design.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydrazide group can form covalent bonds with these targets, leading to inhibition or activation of their functions. The trimethoxybenzylidene moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrrol-2-YL)-N’-(benzylidene)acetohydrazide: Lacks the trimethoxy substitution, which may affect its biological activity and chemical reactivity.
2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4-dimethoxybenzylidene)acetohydrazide: Similar structure but with fewer methoxy groups, potentially altering its properties.
Uniqueness
The presence of the 2,3,4-trimethoxybenzylidene group in 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide makes it unique compared to its analogs. This substitution pattern can influence the compound’s solubility, stability, and biological activity, making it a distinct entity in its class.
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H21N3O4/c1-20-9-5-6-13(20)10-15(21)19-18-11-12-7-8-14(22-2)17(24-4)16(12)23-3/h5-9,11H,10H2,1-4H3,(H,19,21)/b18-11+ |
InChI Key |
DCOBUNDEYUDBAE-WOJGMQOQSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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